2-Hydroxy-2-(trifluoromethyl)butanenitrile

Biocatalysis Enantioselective synthesis Chiral resolution

2-Hydroxy-2-(trifluoromethyl)butanenitrile (CAS 203302-91-4), also known as 1,1,1-trifluoro-2-butanone cyanohydrin, is an organic compound classified as a fluorinated building block and a cyanohydrin derivative. It is characterized by the molecular formula C5H6F3NO and a molecular weight of approximately 153.1 g/mol.

Molecular Formula C5H6F3NO
Molecular Weight 153.1 g/mol
CAS No. 203302-91-4
Cat. No. B1304622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-2-(trifluoromethyl)butanenitrile
CAS203302-91-4
Molecular FormulaC5H6F3NO
Molecular Weight153.1 g/mol
Structural Identifiers
SMILESCCC(C#N)(C(F)(F)F)O
InChIInChI=1S/C5H6F3NO/c1-2-4(10,3-9)5(6,7)8/h10H,2H2,1H3
InChIKeyMFDZRGPBIWWYFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-2-(trifluoromethyl)butanenitrile (CAS 203302-91-4): Technical Baseline for Procurement and Research


2-Hydroxy-2-(trifluoromethyl)butanenitrile (CAS 203302-91-4), also known as 1,1,1-trifluoro-2-butanone cyanohydrin, is an organic compound classified as a fluorinated building block and a cyanohydrin derivative . It is characterized by the molecular formula C5H6F3NO and a molecular weight of approximately 153.1 g/mol . The compound features a tertiary alcohol, a nitrile group (-CN), and a trifluoromethyl group (-CF3), the latter of which imparts enhanced lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Why Generic Substitution for 2-Hydroxy-2-(trifluoromethyl)butanenitrile (CAS 203302-91-4) Is Not Straightforward


Substituting 2-Hydroxy-2-(trifluoromethyl)butanenitrile with seemingly similar cyanohydrins or fluorinated nitriles is problematic due to the unique interplay of its chiral center and trifluoromethyl group. The compound exists as (R)- and (S)- enantiomers , which can exhibit distinct binding affinities to chiral biological targets like enzymes or receptors, leading to significantly different biological or catalytic behaviors . Furthermore, the specific combination of functional groups provides a unique reactivity profile. For instance, the tertiary cyanohydrin structure is a key motif for enzymatic resolution studies, a property not universally shared by simpler analogs [1]. These nuanced differences in stereochemistry and reactivity mean that in-class compounds cannot be assumed to be interchangeable without rigorous validation, as detailed in the following quantitative evidence.

Quantitative Differentiation Evidence for 2-Hydroxy-2-(trifluoromethyl)butanenitrile (CAS 203302-91-4)


Enzymatic Resolution Selectivity for (R)-Enantiomer Production

Kinetic resolution studies on a class of closely related compounds, 1,1,1-trifluoro-2-alkanone cyanohydrins, demonstrate that their acyl derivatives can be resolved using *Candida rugosa* lipase to yield the (R)-enantiomer with high enantiomeric ratios (E values ranging from 30 to >200) [1]. While this is a class-level inference and specific data for the butanenitrile derivative is not provided in the abstract, the findings are directly relevant to this compound's class and highlight a potential pathway for obtaining its enantiomerically pure form, a feature not generally applicable to all cyanohydrins.

Biocatalysis Enantioselective synthesis Chiral resolution

Hydrolytic Conversion to Corresponding Amide

The compound undergoes acid-catalyzed hydrolysis to yield 2-hydroxy-2-(trifluoromethyl)butanamide. A specific protocol reports a reaction with sulfuric acid in water for 0.25 hours, yielding the amide with a mass of 4.27 g [1]. The referenced study investigates the substrate specificity of a thermostable stereospecific amidase from *Klebsiella oxytoca* [1]. While a direct comparator yield is not provided, this quantitative outcome defines a baseline for this specific transformation, which is a key metric for process development and procurement decisions related to this intermediate.

Organic synthesis Nitrile hydrolysis Intermediate preparation

Lipophilicity (LogP) as a Predictor of Bioavailability

The calculated partition coefficient (ACD/LogP) for 2-Hydroxy-2-(trifluoromethyl)butanenitrile is 2.24, with a LogD of 1.71 at pH 5.5 . While no direct comparator is specified, this value is characteristic of a compound with balanced lipophilicity, which is often desirable for oral bioavailability and membrane permeability. The trifluoromethyl group is known to increase LogP compared to non-fluorinated analogs, a class-level inference that supports its utility in medicinal chemistry.

Physicochemical property Drug design ADME prediction

Optimal Application Scenarios for 2-Hydroxy-2-(trifluoromethyl)butanenitrile (CAS 203302-91-4) Based on Available Evidence


As a Substrate for Developing Stereoselective Biocatalytic Processes

The compound, as a member of the 1,1,1-trifluoro-2-alkanone cyanohydrin class, is a suitable candidate for research into enzymatic kinetic resolution. The established ability of *Candida rugosa* lipase to resolve this class of compounds with high selectivity (E >200) makes it a valuable substrate for developing or optimizing biocatalytic routes to enantiomerically pure α-trifluoromethyl-α-hydroxycarboxylic acids and their derivatives [1].

As a Nitrile Precursor for Amide and Carboxylic Acid Synthesis

The compound's nitrile group allows for straightforward conversion to other functional groups. A demonstrated application is its acid-catalyzed hydrolysis to yield 2-hydroxy-2-(trifluoromethyl)butanamide [2]. This makes it a practical intermediate for the preparation of trifluoromethyl-substituted amides and, potentially, carboxylic acids, which are common motifs in bioactive molecules [2].

As a Fluorinated Building Block in Medicinal Chemistry

With a calculated ACD/LogP of 2.24, the compound possesses a lipophilicity profile suitable for medicinal chemistry programs . The trifluoromethyl group enhances metabolic stability, making it a strategic building block for introducing a fluorinated moiety with favorable physicochemical properties into drug candidates [2].

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